2-Bromo-3-(3-fluoro-4-methoxyphenyl)-1-propene
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves various strategies. For instance, the synthesis of thiophene derivatives, which are structurally related, has been extensively studied . These strategies often involve condensation reactions, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Scientific Research Applications
Synthesis of Thiophene Derivatives
This compound can be used in the synthesis of thiophene derivatives . Thiophene-based analogs are a potential class of biologically active compounds and play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry
Thiophene derivatives, which can be synthesized using this compound, are utilized in industrial chemistry as corrosion inhibitors .
Material Science
In the field of material science, thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Electronics
This compound can be used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) through the synthesis of thiophene derivatives .
Pharmacological Applications
Molecules with the thiophene ring system, which can be synthesized using this compound, exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Synthesis of Biologically Active Compounds
For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug. Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(2-bromoprop-2-enyl)-2-fluoro-1-methoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO/c1-7(11)5-8-3-4-10(13-2)9(12)6-8/h3-4,6H,1,5H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXPBAKQMGYZFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=C)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373674 |
Source
|
Record name | 4-(2-bromoprop-2-enyl)-2-fluoro-1-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(3-fluoro-4-methoxyphenyl)-1-propene | |
CAS RN |
842140-40-3 |
Source
|
Record name | 4-(2-bromoprop-2-enyl)-2-fluoro-1-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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